molecular formula C17H12N6O B12165372 2-(pyridin-3-yl)-N-(4H-1,2,4-triazol-3-yl)quinoline-4-carboxamide

2-(pyridin-3-yl)-N-(4H-1,2,4-triazol-3-yl)quinoline-4-carboxamide

Cat. No.: B12165372
M. Wt: 316.32 g/mol
InChI Key: CZKGEIWYAJZATI-UHFFFAOYSA-N
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Description

2-(pyridin-3-yl)-N-(4H-1,2,4-triazol-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-N-(4H-1,2,4-triazol-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyridine Ring: This step might involve a cross-coupling reaction such as the Suzuki or Heck reaction.

    Formation of the Triazole Ring: This can be done using a cyclization reaction involving hydrazine derivatives.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-N-(4H-1,2,4-triazol-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitubercular Activity

Recent studies have highlighted the potential of quinoline-triazole derivatives as antitubercular agents. A series of compounds synthesized by merging 4-carboxyquinoline with triazole motifs demonstrated significant inhibitory activity against Mycobacterium tuberculosis, particularly targeting the InhA enzyme, which is crucial for mycolic acid biosynthesis in the bacterial cell wall. One derivative showed a minimum inhibitory concentration (MIC) of 12.5 μg/mL, indicating its potential as a lead compound for further development against tuberculosis .

2. Antiviral Properties

Quinoline derivatives have been extensively studied for their antiviral properties. The structural similarity of 2-(pyridin-3-yl)-N-(4H-1,2,4-triazol-3-yl)quinoline-4-carboxamide to known antiviral agents suggests its potential efficacy against viral infections, including HIV. Research into related quinoline structures has shown promise as inhibitors of HIV integrase, which is essential for viral replication .

3. Coordination Chemistry

The compound has been utilized as a ligand in coordination chemistry, forming complexes with various transition metals such as copper and zinc. These metal complexes exhibit unique properties that can be exploited in catalysis and materials science. The structural characteristics of the triazole and pyridine moieties enhance the stability and reactivity of these complexes .

Material Science Applications

1. Organic Electronics

The electronic properties of quinoline derivatives make them suitable candidates for applications in organic electronics. Their ability to form stable thin films can be advantageous in developing organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The incorporation of triazole units may enhance charge transport properties due to their electron-withdrawing nature .

2. Antimicrobial Coatings

Due to their biological activity, compounds like this compound can be employed in antimicrobial coatings for medical devices and surfaces. The dual action of the quinoline and triazole moieties may provide broad-spectrum antimicrobial effects, making them valuable in reducing hospital-acquired infections .

Case Studies

Study Focus Findings
Alcaraz et al., 2024Antitubercular agentsIdentified several quinoline-triazole hybrids with significant activity against M. tuberculosis, with one compound showing MIC of 12.5 μg/mL .
Giraud et al., 2023Protein kinase inhibitorsInvestigated new derivatives based on pyrido[3,4-g]quinazoline; highlighted the importance of structural planarity for activity against kinases .
Sun et al., 2020Coordination compoundsReported on the crystal structure and coordination properties with metal ions; emphasized the role of triazole in stabilizing metal complexes .

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-N-(4H-1,2,4-triazol-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may inhibit enzyme activity, modulate receptor function, or intercalate into DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-yl)-N-(4H-1,2,4-triazol-3-yl)quinoline-4-carboxamide
  • 2-(pyridin-4-yl)-N-(4H-1,2,4-triazol-3-yl)quinoline-4-carboxamide
  • 2-(pyridin-3-yl)-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide

Uniqueness

2-(pyridin-3-yl)-N-(4H-1,2,4-triazol-3-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

The compound 2-(pyridin-3-yl)-N-(4H-1,2,4-triazol-3-yl)quinoline-4-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of antimalarial and anticancer therapies. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A quinoline core
  • A carboxamide functional group
  • A pyridine ring
  • A triazole moiety

This unique arrangement contributes to its diverse biological activities.

Recent studies have indicated that the compound exhibits significant antimalarial activity through a novel mechanism involving the inhibition of translation elongation factor 2 (PfEF2) in Plasmodium falciparum. This mechanism is critical for protein synthesis in the parasite, making it a promising candidate for further development in malaria treatment .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Details
Antimalarial Inhibits PfEF2; shows low nanomolar potency against multiple life-cycle stages of Plasmodium species .
Anticancer Exhibits selective antiproliferative effects on various cancer cell lines, particularly lymphoma cells .
Antimicrobial Potential activity against certain bacterial strains, although specific data is limited .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the triazole and quinoline moieties significantly affect the compound's potency and selectivity. For instance:

  • Substituents on the quinoline ring can enhance lipophilicity and improve pharmacokinetic properties.
  • The presence of the triazole ring is essential for maintaining biological activity, as it participates in hydrogen bonding with target proteins.

Table: SAR Analysis of Variants

Variant Modification Activity (EC50) Remarks
Compound 1No modification120 nMInitial hit from screening
Compound 2Fluorination on quinoline<10 nMImproved potency
Compound 3Triazole substitution<5 nMEnhanced selectivity

Case Studies

  • Antimalarial Efficacy : In a study involving P. berghei malaria mouse models, compounds derived from this series demonstrated excellent oral efficacy with effective doses below 1 mg/kg when administered over four days. These findings underscore the potential for developing a single-dose treatment regimen against malaria .
  • Cancer Cell Line Studies : In vitro assays revealed that derivatives of this compound arrested the cell cycle in HuT78 lymphoma cells, leading to increased apoptosis. The IC50 values for these compounds were recorded at approximately 10.86 µM, indicating significant anticancer potential .

Properties

Molecular Formula

C17H12N6O

Molecular Weight

316.32 g/mol

IUPAC Name

2-pyridin-3-yl-N-(1H-1,2,4-triazol-5-yl)quinoline-4-carboxamide

InChI

InChI=1S/C17H12N6O/c24-16(22-17-19-10-20-23-17)13-8-15(11-4-3-7-18-9-11)21-14-6-2-1-5-12(13)14/h1-10H,(H2,19,20,22,23,24)

InChI Key

CZKGEIWYAJZATI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=NC=NN4

Origin of Product

United States

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